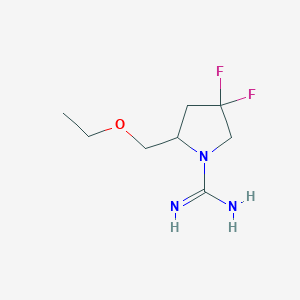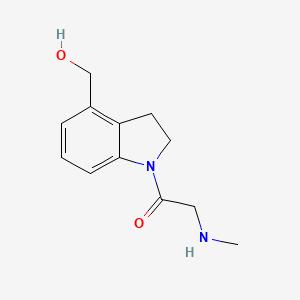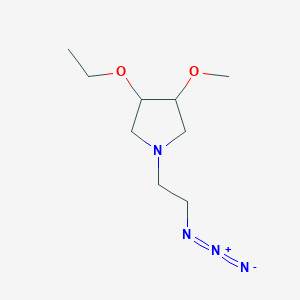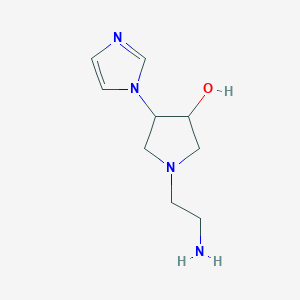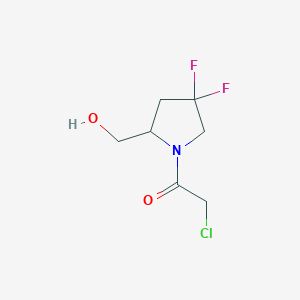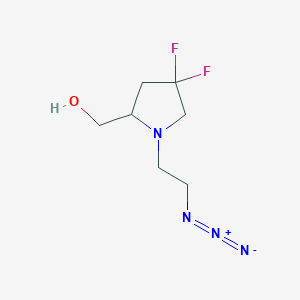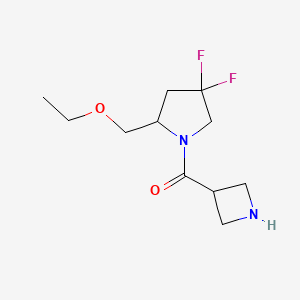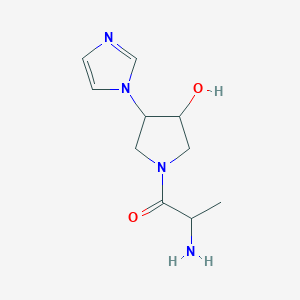
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transformed into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is characterized by a molecular formula of C10H15F3N2O2 and a molecular weight of 252.23 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The compound has been studied for its pharmacokinetics and metabolism. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor structurally related to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone in rats, dogs, and humans. The study highlighted the compound's metabolism and renal clearance, noting major routes of metabolism including hydroxylation and N-dealkylation, among others. The findings are significant for understanding the pharmacological behavior of similar compounds in the body (Sharma et al., 2012).
Synthesis and Characterization
Singh et al. (2016) reported the synthesis and characterization of organotin(IV) complexes derived from a compound structurally similar to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone. The study provides insights into the ligands' coordination with organotin(IV) atom, showing potential drug applications due to improved antibacterial activities of these complexes (Singh et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized and evaluated a series of analogs for antimicrobial and antitubercular activities. The study showcased the potential of these compounds in designing further active compounds for therapeutic applications, noting the importance of the azetidinone structure in biological activities (Chandrashekaraiah et al., 2014).
Antibacterial Activity
Vashi et al. (2004) prepared a series of azetidinone derivatives and evaluated their antibacterial activity. The compounds showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating the potential of azetidinone derivatives in antibacterial therapy (Vashi et al., 2004).
Propriétés
IUPAC Name |
azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c10-9(11,12)8(16)1-2-14(5-8)7(15)6-3-13-4-6/h6,13,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBACQPELCSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




